molecular formula C9H13NO2 B8583790 2-Oxepanepropanenitrile, 7-oxo- CAS No. 32805-32-6

2-Oxepanepropanenitrile, 7-oxo-

Cat. No.: B8583790
CAS No.: 32805-32-6
M. Wt: 167.20 g/mol
InChI Key: AEYILOSZMNUFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxepanepropanenitrile, 7-oxo- is a cyclic organic compound featuring a seven-membered oxepane ring substituted with a propionitrile group at position 2 and a ketone (oxo) group at position 7. Its molecular formula is C₆H₇NO₂, combining nitrile and ketone functionalities within a medium-sized heterocyclic framework.

Properties

CAS No.

32805-32-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(7-oxooxepan-2-yl)propanenitrile

InChI

InChI=1S/C9H13NO2/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8H,1-6H2

InChI Key

AEYILOSZMNUFMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OC(C1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanepropanenitrile, 7-oxo- typically involves the Baeyer-Villiger oxidation of a precursor ketone. The reaction conditions often include the use of a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions to avoid explosive hazards . The reaction proceeds as follows:

    Starting Material: A suitable ketone precursor.

    Oxidizing Agent: m-Chloroperbenzoic acid.

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Controlled to avoid overheating and potential hazards.

Industrial Production Methods

Industrial production of 2-Oxepanepropanenitrile, 7-oxo- may involve similar synthetic routes but on a larger scale. The use of biocatalytic processes is also being explored to improve safety and efficiency. For example, the use of cyclopentadecanone monooxygenase as a biocatalyst in a defined medium has been reported .

Chemical Reactions Analysis

Types of Reactions

2-Oxepanepropanenitrile, 7-oxo- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

2-Oxepanepropanenitrile, 7-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxepanepropanenitrile, 7-oxo- involves its interaction with various molecular targets. The oxepane ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Ring Size and Reactivity: The seven-membered oxepane ring in 2-Oxepanepropanenitrile, 7-oxo- may confer greater conformational flexibility compared to the six-membered pyran analog . This could influence its metabolic stability and interactions with enzymes like cytochrome P-450, which are critical in cannabinoid oxidation . The linear structure of pyruvonitrile allows for higher volatility and reactivity in nucleophilic additions, whereas cyclic nitriles are more constrained but may exhibit enhanced stereochemical control in synthesis .

The hydroxyl group in the pyran derivative () enhances solubility, whereas the absence of hydroxyls in the oxepane analog may reduce polarity, affecting bioavailability .

Metabolic and Enzymatic Pathways

  • Cytochrome P-450 Involvement: The oxidation of hydroxylated precursors to ketones (e.g., 7-OH-THC → 7-oxo-THC) is mediated by cytochrome P-450 3A subfamily enzymes in hepatic microsomes . A similar mechanism could apply to 2-Oxepanepropanenitrile, 7-oxo-, though direct evidence is lacking. In contrast, pyruvonitrile’s linear structure may undergo non-enzymatic degradation or aldehyde dehydrogenase-mediated pathways due to its α-ketonitrile moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.